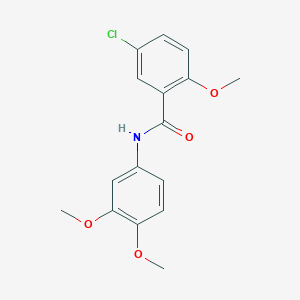

![molecular formula C17H20N2O2 B291608 N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

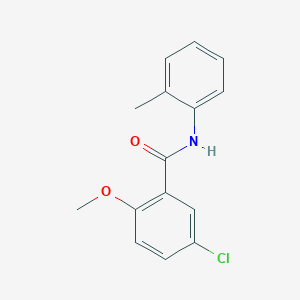

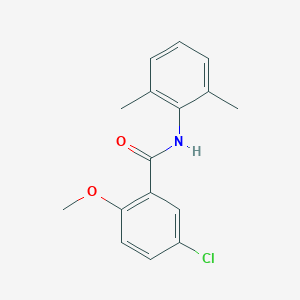

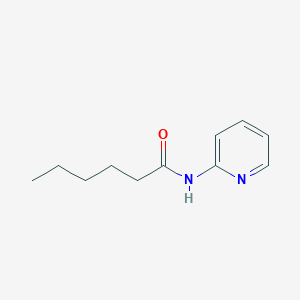

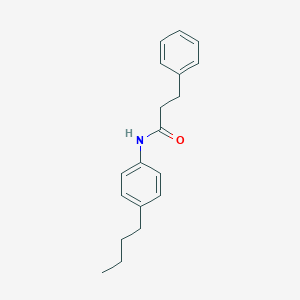

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide, commonly known as DMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and military. DMAA is a white crystalline powder that is soluble in water and organic solvents.

Wirkmechanismus

DMAA acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. Specifically, DMAA increases the release of norepinephrine, dopamine, and serotonin, which are neurotransmitters that play a role in regulating mood, motivation, and attention. DMAA also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.

Biochemical and Physiological Effects

DMAA has been shown to have a number of biochemical and physiological effects. In the brain, DMAA increases alertness, focus, and mood. In the body, DMAA increases heart rate, blood pressure, and respiratory rate. DMAA also increases the release of glucose and fatty acids, which can be used as a source of energy during physical activity.

Vorteile Und Einschränkungen Für Laborexperimente

DMAA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. DMAA also has a well-established mechanism of action, which makes it a useful tool for studying the sympathetic nervous system. However, DMAA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, DMAA has been shown to have some toxic effects, particularly at high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on DMAA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). DMAA has been shown to improve attention and focus in healthy individuals, and it may have similar effects in individuals with ADHD. Another area of interest is its potential as a treatment for depression. DMAA has been shown to increase levels of serotonin and dopamine, which are neurotransmitters that are often targeted in the treatment of depression. Finally, there is interest in developing new DMAA analogs that may have improved properties, such as increased solubility or reduced toxicity.

Conclusion

In conclusion, DMAA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAA has a well-established mechanism of action and has been extensively studied for its potential as a nasal decongestant, bronchodilator, pre-workout supplement, and performance-enhancing drug. DMAA has several advantages and limitations for lab experiments, and there are several potential future directions for research on DMAA, including its potential as a treatment for ADHD and depression, and the development of new DMAA analogs.

Synthesemethoden

DMAA can be synthesized through the reaction of 4-methoxybenzyl cyanide and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then hydrolyzed with hydrochloric acid to yield DMAA. This synthesis method has been extensively studied and optimized to produce high yields of pure DMAA.

Wissenschaftliche Forschungsanwendungen

DMAA has been widely studied for its potential applications in various fields. In medicine, DMAA has been investigated for its potential as a nasal decongestant and bronchodilator. In sports, DMAA has been used as a pre-workout supplement due to its stimulant properties. In the military, DMAA has been investigated for its potential as a performance-enhancing drug.

Eigenschaften

Molekularformel |

C17H20N2O2 |

|---|---|

Molekulargewicht |

284.35 g/mol |

IUPAC-Name |

N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C17H20N2O2/c1-19(2)15-8-6-14(7-9-15)18-17(20)12-13-4-10-16(21-3)11-5-13/h4-11H,12H2,1-3H3,(H,18,20) |

InChI-Schlüssel |

BHYOOFVTXFLBFG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.